11-Hydroxybisabola-1,3,5-trien-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

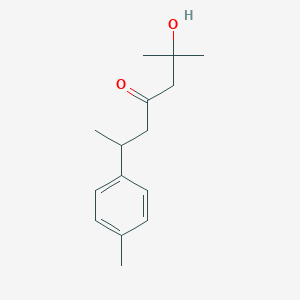

2-hydroxy-2-methyl-6-(4-methylphenyl)heptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-11-5-7-13(8-6-11)12(2)9-14(16)10-15(3,4)17/h5-8,12,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILAZXNTMGJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of 11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological activities of the sesquiterpenoid 11-Hydroxybisabola-1,3,5-trien-9-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: A Promising Sesquiterpenoid

This compound is a bisabolane-type sesquiterpenoid, a class of naturally occurring compounds known for their diverse and significant biological activities.[1][2] These activities include anti-inflammatory, antibacterial, and cytotoxic effects.[2] The bisabolane skeleton, characterized by a six-membered ring, is a common motif in natural products and serves as a precursor for a variety of other sesquiterpenoid structures.[1] This particular compound is distinguished by a hydroxyl group at the 11th carbon position and a ketone at the 9th position, attached to a tri-unsaturated aromatic ring system.[1]

Natural Source and Isolation

The primary natural source of this compound identified in the scientific literature is the leaves of Alpinia intermedia , a plant belonging to the Zingiberaceae (ginger) family.[1][3] It has also been reported to be isolated from the leaves of Alpinia galanga .[4]

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield of this compound from Alpinia intermedia or Alpinia galanga. The concentration of sesquiterpenoids in plants can vary based on factors such as geographical location, season of harvest, and the specific cultivar.

Experimental Protocols: Isolation and Identification

The following is a detailed methodology for the isolation and structural elucidation of this compound, based on the protocols described for the separation of sesquiterpenes from Alpinia intermedia by Itokawa et al. (1987).

Extraction

-

Plant Material Preparation: Fresh leaves of Alpinia intermedia are collected and air-dried. The dried leaves are then ground into a coarse powder.

-

Solvent Extraction: The powdered leaves are extracted with methanol (MeOH) at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The chloroform-soluble fraction, which is likely to contain the sesquiterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol and water.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as hydroxyl and carbonyl groups.

-

Ultraviolet (UV) Spectroscopy: To identify the chromophoric system.

Table 1: Summary of Experimental Techniques for Isolation and Characterization

| Technique | Purpose | Key Parameters |

| Extraction | ||

| Methanol Extraction | To obtain a crude extract of all soluble compounds from the plant material. | Room temperature, repeated extractions. |

| Fractionation | ||

| Solvent Partitioning | To separate compounds based on their polarity. | n-hexane, chloroform, ethyl acetate. |

| Silica Gel Column Chromatography | To perform initial separation of the chloroform fraction. | Gradient elution with n-hexane and ethyl acetate. |

| Purification | ||

| Preparative HPLC | To isolate the pure compound. | Reversed-phase C18 column, methanol/water mobile phase. |

| Structure Elucidation | ||

| Mass Spectrometry | To determine molecular weight and formula. | ESI-MS or HR-MS. |

| NMR Spectroscopy | To determine the detailed chemical structure. | ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC. |

| IR Spectroscopy | To identify functional groups. | KBr pellet or thin film. |

| UV Spectroscopy | To identify the chromophoric system. | Methanol as solvent. |

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on other bisabolane sesquiterpenoids provides insights into its potential anti-inflammatory mechanisms. These compounds are known to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bisabolane sesquiterpenoids are thought to inhibit this pathway, thereby reducing inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Bisabolane sesquiterpenoids have been shown to interfere with this pathway.

Caption: Proposed modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation. Activation of this pathway can lead to the activation of NF-κB. Some natural compounds exert their anti-inflammatory effects by inhibiting the PI3K/Akt pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound, a sesquiterpenoid isolated from Alpinia intermedia and Alpinia galanga, represents a promising natural product for further investigation. The methodologies outlined in this guide provide a foundation for its isolation and characterization. Future research should focus on quantifying the yield of this compound from its natural sources and elucidating its specific molecular targets and mechanisms of action within the inflammatory signaling pathways. Such studies will be crucial for unlocking its full therapeutic potential.

References

Isolation of 11-Hydroxybisabola-1,3,5-trien-9-one from Alpinia galanga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the sesquiterpenoid 11-Hydroxybisabola-1,3,5-trien-9-one from the rhizomes of Alpinia galanga. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the workflow, offering a valuable resource for natural product chemists and pharmacologists. Alpinia galanga, a member of the Zingiberaceae family, is a rich source of various bioactive compounds, including terpenoids and flavonoids[1][2]. Bisabolane-type sesquiterpenoids, a class to which the target compound belongs, are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects[3][4].

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its characterization and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [5] |

| Molecular Weight | 234.33 g/mol | [5] |

| Appearance | Solid | [5] |

| CAS Number | 61235-23-2 | [5] |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties of the target compound.

Experimental Protocols

Plant Material and Extraction

Fresh rhizomes of Alpinia galanga should be collected, washed, and shade-dried. The dried rhizomes are then ground into a coarse powder.

Protocol:

-

Maceration: A known quantity of the powdered rhizome (e.g., 1 kg) is subjected to sequential extraction with solvents of increasing polarity.

-

Hexane: The powder is first macerated with hexane (3 x 2 L) at room temperature for 72 hours to remove nonpolar constituents. The hexane extracts are combined and concentrated under reduced pressure.

-

Ethyl Acetate: The marc is then air-dried and subsequently macerated with ethyl acetate (3 x 2 L) for 72 hours. The ethyl acetate extracts are combined and concentrated.

-

Methanol: Finally, the marc is macerated with methanol (3 x 2 L) for 72 hours. The methanolic extracts are combined and concentrated using a rotary evaporator at 40-50°C. The resulting crude methanolic extract is expected to contain the target compound.

-

Chromatographic Isolation

The crude methanolic extract is subjected to column chromatography for the separation of its constituents.

Protocol:

-

Column Preparation: A glass column (e.g., 60 cm x 5 cm) is packed with silica gel (60-120 mesh) using a slurry method in hexane.

-

Sample Loading: The crude methanolic extract (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

Hexane:Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (95:5)

-

-

Fraction Collection: Fractions of a fixed volume (e.g., 25 mL) are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis: TLC is performed on silica gel plates (e.g., Silica Gel 60 F254). The plates are developed in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualization: The spots are visualized under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid or anisaldehyde-sulfuric acid reagent followed by heating. Terpenoids typically appear as colored spots[7].

-

Pooling and Re-chromatography: Fractions showing similar TLC profiles are pooled together. The fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) may require further purification by repeated column chromatography or preparative TLC to obtain the pure compound.

Characterization

The structure of the isolated compound is elucidated using spectroscopic techniques.

Spectroscopic Data

While the specific ¹H and ¹³C NMR data for this compound isolated from Alpinia galanga is not available in the reviewed literature, Table 2 provides expected chemical shifts based on the analysis of similar bisabolane sesquiterpenoids[7][8][9].

| Position | Expected ¹³C Chemical Shift (δ) | Expected ¹H Chemical Shift (δ) |

| 1 | ~135-145 | - |

| 2 | ~125-130 | ~7.0-7.3 (d) |

| 3 | ~128-132 | ~7.0-7.3 (d) |

| 4 | ~135-140 | - |

| 5 | ~128-132 | ~7.0-7.3 (d) |

| 6 | ~125-130 | ~7.0-7.3 (d) |

| 7 | ~40-50 | ~2.5-2.8 (m) |

| 8 | ~25-35 | ~1.5-1.8 (m) |

| 9 | ~205-215 (C=O) | - |

| 10 | ~45-55 | ~2.2-2.5 (t) |

| 11 | ~70-80 (C-OH) | - |

| 12 | ~25-35 | ~1.2-1.4 (s) |

| 13 | ~25-35 | ~1.2-1.4 (s) |

| 14 (Aromatic CH₃) | ~20-25 | ~2.2-2.4 (s) |

| 15 (CH₃ on side chain) | ~20-25 | ~1.1-1.3 (d) |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound. The chemical shifts are estimates based on data from structurally related bisabolane sesquiterpenoids and are reported in ppm relative to TMS.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of the target compound.

Figure 1: General workflow for the isolation of this compound.

Figure 2: Logical relationship between the source, chemical class, and target compound.

References

- 1. ijpbs.com [ijpbs.com]

- 2. avantika.fr [avantika.fr]

- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimelanoma and Antityrosinase from Alpinia galangal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. scivisionpub.com [scivisionpub.com]

- 9. researchgate.net [researchgate.net]

Biosynthesis pathway of bisabolane-type sesquiterpenoids.

An In-Depth Technical Guide to the Biosynthesis of Bisabolane-Type Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a diverse class of monocyclic C15 natural products widely distributed in the plant kingdom, as well as in fungi and marine organisms.[1][2] These compounds, characterized by a C15 skeleton that includes a mono-aromatic ring, exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, cytotoxic, and antidiabetic properties.[2][3] Their potential applications in pharmaceuticals, cosmetics, and as precursors to advanced biofuels have driven significant research into their biosynthesis.[4][5][6] This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from metabolic engineering efforts, and key experimental protocols for the characterization of enzymes involved in bisabolane synthesis.

The Core Biosynthetic Pathway

The biosynthesis of all bisabolane-type sesquiterpenoids originates from the central C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP).[7][8] In yeast and other fungi, FPP is synthesized via the mevalonate (MVA) pathway, while plants utilize both the MVA and the methylerythritol phosphate (MEP) pathways.[9][10] The crucial step in forming the characteristic bisabolane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically bisabolene synthases.[11][12]

The catalytic mechanism involves several key steps:

-

Substrate Ionization : The process begins with the metal-dependent ionization of the substrate, FPP. Class I terpene synthases, which include bisabolene synthases, utilize a divalent cation cofactor, typically Mg²⁺, to bind the diphosphate group and facilitate its departure as a pyrophosphate (PPi) leaving group.[7][13]

-

Carbocation Formation : This ionization generates a farnesyl carbocation.

-

Cyclization : The farnesyl carbocation undergoes a 1,6-cyclization to form the pivotal bisabolyl cation intermediate.[5][14]

-

Product Formation : The bisabolyl cation is then quenched through deprotonation or reaction with a water molecule to yield the diverse array of bisabolane structures, such as α-, β-, and γ-bisabolene isomers or the alcohol (-)-α-bisabolol.[9][14][15] The specific outcome is determined by the unique architecture of the enzyme's active site.

A well-characterized example is the α-bisabolene synthase from the grand fir, Abies grandis (AgBIS), which converts FPP into (E)-α-bisabolene.[5][7]

Quantitative Data from Metabolic Engineering

Significant efforts have been made to produce bisabolane-type sesquiterpenoids in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. These endeavors provide valuable quantitative data on the efficiency of different biosynthetic strategies.

Production of α-Bisabolene in Engineered Yeast

α-Bisabolene is a precursor to the advanced biofuel bisabolane.[5] Engineering efforts have focused on optimizing the native MVA pathway to increase the precursor FPP pool and efficiently converting it to α-bisabolene.

| Host Organism | Key Engineering Strategy | Titer (mg/L) | Reference |

| Pichia pastoris | Cytosolic MVA pathway optimization | 50.5 | [16] |

| P. pastoris | Peroxisomal MVA pathway compartmentalization | 212 | [17] |

| P. pastoris | Optimized peroxisomal pathway (fed-batch) | 1,100 | [16][17][18] |

| Y. lipolytica | Systems metabolic engineering, WCO feedstock | 3,028.9 | [19] |

| S. cerevisiae | Thermosensitive metabolic regulation (fed-batch) | 18,600 | [20] |

Production of (-)-α-Bisabolol and γ-Bisabolene in S. cerevisiae

(-)-α-Bisabolol is valued in the cosmetics and pharmaceutical industries for its anti-inflammatory properties.[4] γ-Bisabolene is also a valuable sesquiterpene with applications as a food additive and biofuel precursor.[6]

| Product | Key Engineering Strategy | Titer (mg/L) | Reference |

| (-)-α-Bisabolol | Introduce MrBBS gene, weaken ERG9 | 221.96 | [4][21] |

| (-)-α-Bisabolol | Fuse ERG20 and MrBBS, optimize MVA pathway | 7,020 (5L bioreactor) | [4][21] |

| γ-Bisabolene | Express AcTPS5 and MVA pathway in peroxisomes | 125.0 | [6] |

| γ-Bisabolene | Dual cytoplasmic-peroxisomal engineering | 296.4 | [6] |

| γ-Bisabolene | Increased acetyl-CoA supply, ERG9 down-regulation (fed-batch) | 2,690 | [6] |

Experimental Protocols

The characterization of novel terpene synthases is fundamental to discovering new biosynthetic pathways and enzymes for metabolic engineering. Below is a generalized protocol for the functional characterization of a candidate bisabolene synthase.

Protocol: Biochemical Characterization of a Bisabolene Synthase

This protocol outlines the key steps from gene identification to product analysis.

-

Gene Cloning and Heterologous Expression

-

Gene Identification : Identify candidate terpene synthase (TPS) genes from transcriptome databases or genome sequences using BLAST algorithms with known TPS sequences.[22]

-

RNA Extraction & cDNA Synthesis : Extract total RNA from the source organism's tissue (e.g., flowers, leaves) and synthesize first-strand cDNA using reverse transcriptase.[22]

-

Gene Amplification : Amplify the full-length open reading frame (ORF) of the candidate TPS gene from the cDNA using PCR with gene-specific primers.

-

Vector Ligation : Clone the amplified ORF into a suitable E. coli expression vector (e.g., pET or pGEX series) containing an inducible promoter and often an affinity tag (e.g., His-tag) for purification.

-

Transformation : Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[23]

-

-

Recombinant Protein Purification

-

Culture Growth : Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ ≈ 0.6-0.8).

-

Protein Expression Induction : Induce protein expression by adding an inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-20°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis : Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse the cells using sonication or a French press.

-

Affinity Chromatography : Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification : Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.

-

-

Enzyme Activity Assay

-

Reaction Mixture : Prepare a reaction mixture in a glass vial. A typical mixture contains:[22]

-

Buffer: ~25 mM HEPES (pH 7.4)

-

Substrate: ~2 mM FPP

-

Cofactor: ~15 mM MgCl₂

-

Reducing Agent: ~5 mM Dithiothreitol (DTT)

-

Purified Enzyme: 40-50 µg of the recombinant protein

-

-

Incubation : Incubate the reaction mixture at 30°C for 1-2 hours.[22]

-

Product Extraction : After incubation, extract the terpene products by adding an organic solvent (e.g., hexane or ethyl acetate), vortexing, and separating the organic phase.

-

-

Product Identification via GC-MS

-

Sample Analysis : Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).[22]

-

Compound Identification : Identify the reaction products by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[22]

-

Conclusion

The biosynthesis of bisabolane-type sesquiterpenoids is a well-defined pathway centered on the cyclization of farnesyl diphosphate by specific sesquiterpene synthases. Understanding this pathway, from the catalytic mechanism of the synthases to the upstream metabolic networks that supply the FPP precursor, is critical for advancing their production. The quantitative successes in metabolic engineering, particularly in yeast, demonstrate the high potential for sustainable and scalable production of these valuable compounds. The experimental protocols provided herein serve as a foundational guide for researchers aiming to discover and characterize new enzymes, further expanding the toolkit for synthetic biology and drug development applications.

References

- 1. A Short Synthesis of Bisabolane Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of a three-domain sesquiterpene synthase: a prospective target for advanced biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alpha-bisabolene synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High‐efficiency production of bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization and Engineering of a Bisabolene Synthase Reveal an Unusual Hydride Shift and Key Residues Critical for Mono-, Bi-, and Tricyclic Sesquiterpenes Formation. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Engineering Yeast Peroxisomes for α-Bisabolene Production from Sole Methanol with the Aid of Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Biosynthesis of α-bisabolene from low-cost renewable feedstocks by peroxisome engineering and systems metabolic engineering of the yeast Yarrowia lipolytica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Characterization of Terpene synthase variation in flowers of wild Aquilegia species from Northeastern Asia - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Experimental Protocols

The characterization of a novel or isolated natural product like 11-Hydroxybisabola-1,3,5-trien-9-one would typically involve the following spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Data to be Reported: Chemical shifts (δ) in ppm, integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.

-

-

¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms and their chemical environments.

-

Sample Preparation: Similar to ¹H NMR, a slightly more concentrated sample may be required.

-

Data Acquisition: Acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.

-

Data to be Reported: Chemical shifts (δ) in ppm for each unique carbon atom.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution. For volatile compounds, gas-phase IR can be used.

-

Data Acquisition: The spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data to be Reported: Absorption frequencies (ν) in wavenumbers (cm⁻¹) for significant peaks, along with their intensity (strong, medium, weak, broad).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern.

-

Ionization Techniques:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically yield the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻), which allows for the determination of the molecular weight.

-

-

Mass Analyzers: Common analyzers include Quadrupole, Time-of-Flight (TOF), and Orbitrap. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

-

Data to be Reported: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative abundances. For HRMS, the measured accurate mass and the calculated elemental composition are reported.

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how the spectroscopic data would be presented.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.20-7.00 | 4H | m | - | Aromatic-H |

| 3.50 | 1H | q | 6.8 | H-7 |

| 2.85 | 2H | t | 7.5 | H-8 |

| 2.60 | 2H | t | 7.5 | H-10 |

| 2.30 | 3H | s | - | Ar-CH₃ |

| 1.25 | 6H | s | - | H-12, H-13 |

| 1.20 | 3H | d | 6.8 | H-14 |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) for this compound

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 210.0 | C | C-9 (C=O) |

| 145.0 | C | Aromatic-C |

| 138.0 | C | Aromatic-C |

| 129.0 | CH | Aromatic-CH |

| 126.0 | CH | Aromatic-CH |

| 71.0 | C | C-11 (C-OH) |

| 50.0 | CH₂ | C-10 |

| 45.0 | CH₂ | C-8 |

| 35.0 | CH | C-7 |

| 29.0 | CH₃ | C-12, C-13 |

| 21.0 | CH₃ | Ar-CH₃ |

| 18.0 | CH₃ | C-14 |

Table 3: Hypothetical IR and MS Data for this compound

| Technique | Data |

| IR (KBr, cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 1710 (s, C=O), 1600, 1450 (C=C aromatic) |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₅H₂₃O₂: 235.1693; found: 235.1698 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.

Caption: Workflow for the isolation and structural elucidation of a natural product.

Disclaimer: The spectroscopic data presented in the tables are hypothetical and for illustrative purposes only, as experimental data for this compound could not be located in publicly available databases and literature. The provided protocols and workflow represent standard methodologies in natural product chemistry.

An In-Depth Technical Guide to 11-Hydroxybisabola-1,3,5-trien-9-one: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxybisabola-1,3,5-trien-9-one is a naturally occurring bisabolane-type sesquiterpenoid isolated from plants of the Alpinia genus, notably Alpinia galanga and Alpinia intermedia. This class of compounds has garnered significant scientific interest due to a wide array of pharmacological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by a 15-carbon backbone. Its structure features a hydroxyl group at the C-11 position, a ketone at C-9, and a tri-unsaturated aromatic ring system.[1] The compound typically exists as a solid at room temperature.[2]

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| CAS Number | 61235-23-2 | [2] |

| Appearance | Typically solid at room temperature | [2] |

| Class | Bisabolane-type Sesquiterpenoid | [1] |

Calculated Physicochemical Data

| Property | Value | Source |

| LogP | 3.219 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Heavy Atom Count | 17 | [2] |

| Complexity | 250 | [2] |

Solubility

Qualitative data suggests that this compound has low water solubility.[2] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3] For in vivo studies, formulations often involve suspending the compound in carriers like carboxymethyl cellulose or dissolving it in agents such as PEG400 or Tween 80.[2]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound from its natural sources.

Isolation from Alpinia Species

The general workflow for isolating sesquiterpenoids from Alpinia species involves solvent extraction followed by chromatographic separation.

2.1.1. Extraction

-

Air-dried and powdered rhizomes of Alpinia galanga are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

-

The crude methanolic extract is subjected to normal phase column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and further purified by repeated column chromatography until the pure compound is isolated.

Structural Elucidation

The definitive structure of this compound is established using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) is used to determine the molecular formula. The molecular ion peak ([M]⁺) at an m/z of 232.1451 confirms the molecular formula as C₁₅H₂₀O₂.

2.2.2. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key absorptions are expected for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic ring.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton and the placement of protons and functional groups. Techniques such as COSY and DEPT are used to establish connectivity.

Biological Activity and Signaling Pathways

Bisabolane-type sesquiterpenoids, including this compound, are known for their significant anti-inflammatory and cytotoxic properties.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of bisabolane sesquiterpenoids are primarily attributed to their ability to modulate key intracellular signaling pathways that control the expression of pro-inflammatory genes.

3.1.1. Inhibition of NF-κB and MAPK Signaling Pathways In response to inflammatory stimuli such as lipopolysaccharide (LPS), bisabolane sesquiterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Cytotoxic Activity

This compound has demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines in vitro, including murine leukemia (P-388) and human lung (A-549), colon (HCT-8), and mammary (MDAMB) cells.[1] The proposed mechanism involves the induction of apoptosis, potentially through a Reactive Oxygen Species (ROS)-mediated signaling pathway.

3.2.1. ROS-Mediated Apoptosis The compound may induce an increase in intracellular ROS levels. This oxidative stress can lead to DNA damage and the activation of stress-activated protein kinases (SAPKs). Concurrently, survival pathways such as AKT and ERK may be inactivated. This cascade of events culminates in the activation of caspases (like caspase-3 and -9) and an increased Bax/Bcl-2 ratio, ultimately leading to programmed cell death (apoptosis).

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer drug development. Its well-defined chemical structure and the growing understanding of its mechanisms of action provide a solid foundation for further research. Future studies should focus on elucidating the precise molecular targets, conducting comprehensive in vivo efficacy and safety profiling, and exploring synthetic analogs to optimize its pharmacological properties. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this potent sesquiterpenoid.

References

An In-depth Technical Guide to 11-Hydroxybisabola-1,3,5-trien-9-one (Curcuphenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxybisabola-1,3,5-trien-9-one, more commonly known as curcuphenol, is a bioactive sesquiterpenoid found in various natural sources, including marine sponges and plants of the Curcuma genus. This compound has garnered significant scientific interest due to its diverse pharmacological activities, which encompass antiproliferative, pro-apoptotic, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of curcuphenol, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol [1] |

| Synonyms | Curcuphenol |

| Appearance | Data not available |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and ethanol.[2] |

| CAS Number | 69301-27-5 |

Biological Activities and Quantitative Data

Curcuphenol exhibits a broad spectrum of biological activities against various cell lines and pathogens. The following tables summarize the key quantitative data reported in the literature.

Antiproliferative and Cytotoxic Activity

| Cell Line | Assay | IC50 / Concentration | Reference |

| Caco-2 (Colon) | WST-1 | 29-116 µg/mL (inhibited cell proliferation) | [3] |

| HCT-116 (Colon) | Not specified | Moderate activity | [3] |

| A-549 (Lung) | Not specified | MIC: 0.1-10 µg/mL | [4] |

| HCT-8 (Colon) | Not specified | MIC: 0.1-10 µg/mL | [4] |

| MDAMB (Mammary) | Not specified | MIC: 0.1-10 µg/mL | [4] |

| P-388 (Murine Leukemia) | Not specified | Preliminary evidence of activity | [3] |

Antimicrobial, Antimalarial, and Anti-leishmanial Activity

| Organism | Activity | IC50 / MIC | Reference |

| Staphylococcus aureus | Antimicrobial | - | [4] |

| Cryptococcus neoformans | Antimicrobial | - | [3] |

| Candida albicans | Antifungal | - | [3] |

| Plasmodium falciparum (D6 clone) | Antimalarial | No activity | [4] |

| Plasmodium falciparum (W2 clone) | Antimalarial | IC50: 16.5 µM | [4] |

| Leishmania donovani | Anti-leishmanial | IC50: 11 µM | [4] |

Mechanisms of Action

Curcuphenol exerts its biological effects through multiple mechanisms, primarily through the induction of apoptosis in cancer cells and by modulating the host immune response.

Induction of Apoptosis

Curcuphenol has been shown to induce apoptosis in human colon cancer cells (Caco-2) in a dose-dependent manner. This pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Curcuphenol-induced apoptosis pathway in Caco-2 cells.

Immunomodulation via Histone Deacetylase (HDAC) Enhancement

A novel mechanism of action for curcuphenol is its ability to enhance the activity of histone deacetylases (HDACs). This is an unusual activity, as most cancer therapies involving HDACs focus on their inhibition. In metastatic tumors that have lost the ability to present tumor antigens to the immune system (a phenomenon known as immune escape), curcuphenol and its synthetic analogues can restore the expression of the antigen presentation machinery (APM). This restoration of APM resurrects the immune recognition of these metastatic tumors.

Caption: Curcuphenol's mechanism for reversing immune escape.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on curcuphenol.

Cell Proliferation Assay (WST-1)

Objective: To assess the antiproliferative effect of curcuphenol on Caco-2 colon cancer cells.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with L-glutamine

-

Fetal Calf Serum (FCS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well microplates

-

Curcuphenol stock solution (dissolved in DMSO)

-

WST-1 reagent

Procedure:

-

Culture Caco-2 cells in DMEM supplemented with 10% FCS, 100 IU/mL penicillin, and 10 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Detach cells using trypsin-EDTA and resuspend to a concentration of 1 x 10⁵ cells/mL.

-

Seed 2 x 10⁴ cells in 200 µL of medium per well in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of curcuphenol (e.g., 7 to 116 µg/mL). Include a vehicle control (DMSO).

-

Incubate for 24 hours.

-

Add 20 µL of WST-1 reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Cell Death Detection ELISA)

Objective: To quantify apoptosis in Caco-2 cells treated with curcuphenol.

Materials:

-

Caco-2 cells and culture reagents

-

96-well plates

-

Curcuphenol

-

Cell Death Detection ELISA PLUS kit (Roche)

Procedure:

-

Seed 1 x 10⁴ Caco-2 cells per well in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of curcuphenol for 6 hours.

-

Lyse the cells according to the manufacturer's protocol.

-

Centrifuge the lysate to separate the cytoplasmic fraction (supernatant) from the nuclei (pellet).

-

Perform the ELISA according to the manufacturer's instructions to detect histone-associated DNA fragments (nucleosomes) in the cytoplasmic fraction.

-

Measure the absorbance at 405 nm.

-

Calculate the fold-increase in apoptosis relative to untreated control cells.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in Caco-2 cells after curcuphenol treatment.

Materials:

-

Caco-2 cells and culture reagents

-

25 cm² culture flasks

-

Curcuphenol

-

Lysis buffer (50 mM Tris, 2 mM EDTA, pH 7.4, 6 mM taurocholate, 1 mM PMSF, 100 mM DTT, 10 mg/ml leupeptin, 10 mg/ml aprotinin)

-

Assay buffer (50 mM Hepes, 0.1 M NaCl, 0.1% CHAPS, 10 mM DTT, 0.1 mM EDTA, 10% glycerol, pH 7.4)

-

Caspase-3 substrate solution (e.g., Ac-DEVD-pNA)

Procedure:

-

Seed Caco-2 cells at 0.6 x 10⁶ cells/mL in 25 cm² flasks and grow for 72 hours.

-

Treat cells with different concentrations of curcuphenol for 6 hours.

-

Harvest cells by scraping and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells in 100 µL of lysis buffer on ice for 15 minutes.

-

Add 100 µL of assay buffer and 10 µL of caspase-3 substrate solution.

-

Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate (e.g., 405 nm for pNA) at regular intervals.

-

Calculate the caspase-3 activity, often expressed as fold-increase over the untreated control.

MHC-I Surface Expression by Flow Cytometry

Objective: To evaluate the effect of curcuphenol on the surface expression of MHC-I on metastatic tumor cells.

Materials:

-

Metastatic tumor cell line (e.g., A9)

-

Cell culture reagents

-

6-well plates

-

Curcuphenol or its analogues

-

Fluorescently-labeled anti-MHC-I antibody (e.g., anti-H-2K/H-2D)

-

Flow cytometer

Procedure:

-

Plate tumor cells in 6-well plates (e.g., 10,000 cells per well).

-

The following day, treat the cells with the desired concentrations of curcuphenol or its analogues for 48 hours.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FCS).

-

Incubate the cells with the fluorescently-labeled anti-MHC-I antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) of the MHC-I signal.

Caption: Experimental workflow for MHC-I surface expression analysis.

Synthesis of Curcuphenol

The total synthesis of curcuphenol, including its enantiomers, has been achieved through various chemical routes. One common approach involves the asymmetric methylation of a precursor molecule, followed by a series of reactions to construct the bisabolane skeleton and introduce the required functional groups. For instance, the synthesis of (S)-(+)-curcuphenol can be initiated from a chiral synthon, which is then elaborated through steps like Grignard reactions, cyclization, and aromatization to yield the final product. The synthesis of racemic curcuphenol and its analogues has also been reported, often starting from commercially available materials and employing standard organic chemistry transformations.

Conclusion

This compound (curcuphenol) is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to induce apoptosis in cancer cells and, in particular, its unique mechanism of enhancing HDAC activity to counteract immune evasion in metastatic tumors, opens up new avenues for cancer therapy research. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to study the effects of curcuphenol and its analogues. Further research is needed to fully elucidate its mechanisms of action, optimize its therapeutic efficacy, and evaluate its safety profile in preclinical and clinical settings.

References

The Bioactive Potential of Sesquiterpenoids from Alpinia Species: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities, underlying molecular mechanisms, and experimental evaluation of sesquiterpenoids derived from the Alpinia genus.

Introduction

The genus Alpinia, a prominent member of the Zingiberaceae family, encompasses a wide array of aromatic and medicinal plants.[1] For centuries, various Alpinia species have been integral to traditional medicine and culinary practices across Asia.[1] Modern phytochemical investigations have unveiled a rich chemical diversity within this genus, with sesquiterpenoids emerging as a particularly promising class of bioactive compounds.[2][3] These C15 terpenoids, constructed from three isoprene units, exhibit a remarkable range of pharmacological effects, including enzyme inhibition, anti-inflammatory, neuroprotective, and cytotoxic activities.[4][5][6] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoids from Alpinia species, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Quantitative Bioactivity Data of Sesquiterpenoids from Alpinia Species

The following tables summarize the quantitative data on the inhibitory activities of various sesquiterpenoids isolated from different Alpinia species.

Table 1: α-Glucosidase Inhibitory Activity

| Alpinia Species | Sesquiterpenoid | IC50 (µM) | Reference Compound | IC50 (µM) |

| Alpinia oxyphylla | Compound 3 | 190.0 | Acarbose | 212.0 |

| Alpinia oxyphylla | Compound 9 | 204.0 | Acarbose | 212.0 |

| Alpinia oxyphylla | Compound 11 | 181.8 | Acarbose | 212.0 |

| Alpinia oxyphylla | Compound 13 | 159.6 | Acarbose | 212.0 |

Data sourced from Cui et al., 2023.[4]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

| Alpinia Species | Sesquiterpenoid | IC50 (µM) |

| Alpinia oxyphylla | Alpinenone | 81.6 ± 3.5 |

| Alpinia galanga | Compound 6 | 295.70 |

| Alpinia galanga | Compound 9 | 183.91 |

Data for Alpinenone from Chen et al., as cited by ResearchGate.[5] Data for compounds from Alpinia galanga from Zhou et al., 2024.[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of sesquiterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ to 1 x 10⁶ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the sesquiterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm or 570 nm using a microplate reader.[1][10]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[11] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours to allow for adherence.[11][12]

-

Compound Pre-treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds for 1-2 hours before inducing inflammation.

-

LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate the cells.[10] Include a negative control (cells without LPS) and a positive control (cells with LPS but without the test compound).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Griess Reaction:

-

Collect 50-100 µL of the cell culture supernatant from each well.[10][12]

-

Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a separate 96-well plate.[10][12]

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12]

-

Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS control - NO concentration in treated sample) / NO concentration in LPS control] x 100. The IC₅₀ value is then determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of acetylcholinesterase, an enzyme crucial in the breakdown of the neurotransmitter acetylcholine.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 8.0)

-

Test compound at various concentrations

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Substrate Addition: Add the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured at 412 nm at regular intervals.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Sesquiterpenoids from Alpinia species exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many sesquiterpenoids have been shown to inhibit the NF-κB pathway.

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenoids.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. The MAPK cascade consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory mediators.

Caption: MAPK signaling cascade and potential inhibitory targets for sesquiterpenoids.

Experimental Workflow

The discovery and characterization of bioactive sesquiterpenoids from Alpinia species typically follow a systematic workflow.

Caption: General workflow for the discovery of bioactive sesquiterpenoids.

Conclusion

Sesquiterpenoids from Alpinia species represent a rich and largely untapped source of novel therapeutic agents. Their diverse biological activities, including potent enzyme inhibition and anti-inflammatory effects, underscore their potential for drug development. The methodologies and pathway analyses presented in this guide offer a framework for the systematic investigation of these valuable natural products. Further research, focusing on in vivo efficacy, safety profiling, and structure-activity relationship studies, will be crucial in translating the therapeutic promise of Alpinia sesquiterpenoids into clinical applications.

References

- 1. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyclic Triterpenoids from Alpinia katsumadai Seeds with Proprotein Convertase Subtilisin/Kexin Type 9 Expression and Secretion Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Sesquiterpenes-Rich Extract of Alpinia oxyphylla Miq. on Amyloid-β-Induced Cognitive Impairment and Neuronal Abnormalities in the Cortex and Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Terpenoids from Alpinia galanga and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

In Vitro Cytotoxicity of 11-Hydroxybisabola-1,3,5-trien-9-one Against Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxybisabola-1,3,5-trien-9-one, a bisabolane-type sesquiterpenoid, has emerged as a compound of interest in oncology research due to its potential cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this natural product, also known as curcuphenol. The document details its effects on cancer cells, outlines key experimental protocols for its evaluation, and visualizes associated workflows and potential signaling pathways. While this compound has demonstrated notable cytotoxic effects, publicly available quantitative data remains limited.[1] This guide, therefore, also serves to highlight areas requiring further investigation to fully elucidate its therapeutic potential. This compound can be isolated from the leaves of Alpinia galanga.[3]

Data Presentation: In Vitro Cytotoxicity

Quantitative data on the cytotoxic activity of this compound is not extensively available in the current literature. The following table summarizes the reported inhibitory concentration (IC50) value.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Parameter Measured |

| Caco-2 | Colon Adenocarcinoma | 43 | DNA replication inhibition |

Table 1: Reported in vitro activity of this compound.[1]

Note: The IC50 value for Caco-2 cells pertains to the inhibition of DNA replication and not necessarily overall cell viability. Cytotoxic effects against lung (A-549), and mammary (MCF-7) cancer cell lines have been reported, but specific IC50 values have not been explicitly quantified in the available literature.[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][5][6]

Materials:

-

96-well microplate

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assessment: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

-

Cancer cell lines

-

This compound

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Interpretation of Results:

-

Annexin V- / PI- (Bottom-Left Quadrant): Viable cells

-

Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells

-

Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]

- 4. researchhub.com [researchhub.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

11-Hydroxybisabola-1,3,5-trien-9-one: A Technical Guide to its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid isolated from plants of the Alpinia genus, notably Alpinia galanga and Alpinia intermedia.[1][2] While direct and extensive research on the specific anti-inflammatory properties of this compound is limited, a substantial body of evidence from structurally related bisabolane sesquiterpenoids and extracts of its source plants suggests a significant potential for anti-inflammatory activity. This technical guide synthesizes the available information on related compounds, outlines established experimental protocols for assessing anti-inflammatory effects, and visualizes the key signaling pathways likely modulated by this class of molecules. The primary mechanisms of action for bisabolane sesquiterpenoids involve the modulation of crucial inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[3][4][5] This document serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases.[6] Natural products are a rich source of novel anti-inflammatory compounds.[7] this compound belongs to the bisabolane-type sesquiterpenoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[8][9] Its presence in Alpinia galanga, a plant with traditional uses in treating inflammatory conditions, further supports the rationale for investigating its pharmacological properties.[6][10]

Quantitative Data on Related Bisabolane Sesquiterpenoids

Direct quantitative data for this compound is not extensively available in public literature. However, studies on other bisabolane-type sesquiterpenoids provide valuable insights into the potential potency of this compound class. The following tables summarize the anti-inflammatory activities of various bisabolane sesquiterpenoids, primarily focusing on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by Bisabolane Sesquiterpenoids in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Source | IC50 (µM) | Reference |

| Morincitrinoid A | Morinda citrifolia | 0.98 ± 0.07 | [11] |

| Morincitrinoid B | Morinda citrifolia | 1.54 ± 0.09 | [11] |

| Morincitrinoid C | Morinda citrifolia | 3.21 ± 0.12 | [11] |

| Morincitrinoid D | Morinda citrifolia | 4.87 ± 0.15 | [11] |

| Morincitrinoid E | Morinda citrifolia | 5.12 ± 0.13 | [11] |

| Morincitrinoid F | Morinda citrifolia | 6.32 ± 0.11 | [11] |

| Curbisabolanone B | Curcuma longa | > 10 | [5] |

| Curbisabolanone C | Curcuma longa | > 10 | [5] |

| Curbisabolanone D | Curcuma longa | 6.9 ± 0.8 | [5] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Bisabolane Sesquiterpenoids

| Compound | Assay | Cell Line | Effect | Reference |

| Curbisabolanone D | IL-1β Production | RAW 264.7 | Significant inhibition | [5] |

| Curbisabolanone D | IL-6 Production | RAW 264.7 | Significant inhibition | [5] |

| Curbisabolanone D | TNF-α Production | RAW 264.7 | Significant inhibition | [5] |

| Curbisabolanone D | PGE2 Production | RAW 264.7 | Significant inhibition | [5] |

| Compound from C. longa | TNF-α, IL-6, IL-8, IP-10 | A549 | Marked reduction at mRNA and protein levels | [3] |

Experimental Protocols

To evaluate the anti-inflammatory properties of this compound, a series of standardized in vitro and in vivo assays can be employed.

In Vitro Assays

3.1.1. Cell Culture and Viability Assay

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Procedure: RAW 264.7 cells are seeded in 48-well plates. The cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined, and the nitrite concentration is calculated from a sodium nitrite standard curve.

3.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Procedure: RAW 264.7 cells are treated as described for the NO production assay.

-

Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3.1.4. Western Blot Analysis for Signaling Pathway Proteins

-

Procedure: Cells are treated with the test compound and/or LPS for specified time points. Total protein is extracted, and protein concentrations are determined.

-

Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-p38, p-ERK, p-JNK) and their total forms. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

-

Animals: Wistar or Sprague-Dawley rats are used.

-

Procedure: Animals are divided into groups: control, standard drug (e.g., Indomethacin), and test compound groups (at various doses). The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

Caption: Putative Anti-inflammatory Mechanism via NF-κB and MAPK Pathways.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, the data from structurally analogous bisabolane sesquiterpenoids strongly indicates its potential as a potent anti-inflammatory agent. The established mechanisms of action for this compound class, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear roadmap for the systematic evaluation of this promising natural product. Further investigation is warranted to isolate and characterize the activity of this compound, which could lead to the development of novel therapeutics for a range of inflammatory disorders.

References

- 1. This compound | Terpenoids | 61235-23-2 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluate the anti-inflammatory effects of Alpinia galanga extract. [wisdomlib.org]

- 7. Phytochemical analysis, antioxidant, anticancer, and antibacterial potential of Alpinia galanga (L.) rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]

- 9. This compound | Benchchem [benchchem.com]

- 10. ddtjournal.net [ddtjournal.net]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 11-Hydroxybisabola-1,3,5-trien-9-one from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxybisabola-1,3,5-trien-9-one is a bisabolane-type sesquiterpenoid found in various medicinal plants, notably within the Alpinia genus of the Zingiberaceae family.[1][2][3] This class of compounds is of significant interest to the scientific community due to its wide range of reported biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[4] These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, a summary of quantitative data from related studies, and an overview of its potential biological mechanism of action.

Plant Sources

The primary plant sources for this compound identified in the literature are:

-

Alpinia galanga (Greater Galangal)[5]

-

Alpinia intermedia

While this document focuses on Alpinia species, related bisabolane sesquiterpenoids are also found in other plants of the Zingiberaceae family, such as Curcuma xanthorrhiza.[6]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern "green" extraction techniques can be employed.

Conventional Extraction Methods

-

Maceration: This simple technique involves soaking the dried and powdered plant material in a selected solvent for an extended period with occasional agitation.

-

Soxhlet Extraction: A more efficient continuous extraction method where the plant material is repeatedly washed with a fresh portion of the condensed solvent.

-

Hydrodistillation: Primarily used for the extraction of volatile compounds, this method involves co-distillation of the plant material with water. The essential oil containing the target compound is then separated from the aqueous phase.[6]

Modern "Green" Extraction Techniques

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances solvent penetration, leading to higher extraction efficiency and shorter extraction times.[7]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[8] This method is known for reducing extraction time and solvent consumption.